molecular formula C19H15FN4 B11117759 7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11117759
M. Wt: 318.3 g/mol
InChI Key: GCVSHWLETOLAAK-UHFFFAOYSA-N
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Description

7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a phenethyl group and a 4-fluorophenyl group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the reaction of 4-fluorobenzaldehyde with phenethylamine to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate and triethyl orthoformate to yield the desired triazolopyrimidine . The reaction is typically carried out under reflux conditions in ethanol or another suitable solvent.

Industrial Production Methods

For industrial-scale production, a one-pot synthesis method using a dicationic molten salt as a catalyst has been developed. This method is environmentally friendly and efficient, providing high yields of the desired product under solvent-free conditions or in ethanol as a green solvent . The catalyst can be easily recovered and reused, making the process cost-effective and sustainable.

Chemical Reactions Analysis

Types of Reactions

7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Fluorophenyl)-2-phenethyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-fluorophenyl group enhances its lipophilicity and potential for crossing biological membranes, while the phenethyl group contributes to its overall stability and reactivity .

Properties

Molecular Formula

C19H15FN4

Molecular Weight

318.3 g/mol

IUPAC Name

7-(4-fluorophenyl)-2-(2-phenylethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H15FN4/c20-16-9-7-15(8-10-16)17-12-13-21-19-22-18(23-24(17)19)11-6-14-4-2-1-3-5-14/h1-5,7-10,12-13H,6,11H2

InChI Key

GCVSHWLETOLAAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)F

Origin of Product

United States

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